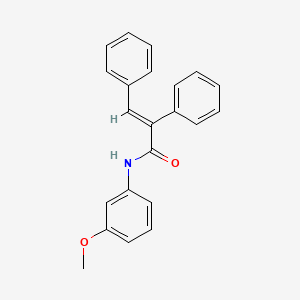

N-(3-methoxyphenyl)-2,3-diphenylacrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2,3-diphenylacrylamide is a compound of interest in organic chemistry due to its potential applications in materials science, medicinal chemistry, and as a precursor for various organic reactions. Its structure contains a methoxyphenyl group, which can influence the electronic properties of the molecule and affect its reactivity and physical properties.

Synthesis Analysis

The synthesis of compounds similar to N-(3-methoxyphenyl)-2,3-diphenylacrylamide often involves palladium-catalyzed N-arylation reactions. For example, substituted diphenylamines, which are structurally related, can be synthesized through Pd(0)-catalyzed N-arylation using o-nitroanilines and nitro-substituted aryl bromides (Tietze et al., 2005). This methodology may be adaptable for synthesizing N-(3-methoxyphenyl)-2,3-diphenylacrylamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds like N-(3-methoxyphenyl)-2,3-diphenylacrylamide can be determined using single-crystal X-ray diffraction. The analysis reveals insights into the molecule's geometry, bond lengths, angles, and the influence of intermolecular interactions on the molecular conformation (Karabulut et al., 2014).

Chemical Reactions and Properties

N-(3-methoxyphenyl)-2,3-diphenylacrylamide's reactivity can be explored through various chemical reactions, including methoxycarbonylation of olefins. Palladium complexes with P,N-donor ligands have been investigated for their efficiency in catalyzing such reactions, highlighting the potential for creating methyl esters with high chemoselectivity and regioselectivity (Aguirre et al., 2007). This information provides a foundation for understanding the chemical behavior and transformation possibilities of N-(3-methoxyphenyl)-2,3-diphenylacrylamide.

Physical Properties Analysis

The physical properties of similar compounds have been studied, showing dependencies on molecular structure variations. For example, the presence of methoxy groups and the molecular configuration significantly influence solubility, thermal stability, and photoluminescence properties (Ye et al., 2015). These findings suggest that N-(3-methoxyphenyl)-2,3-diphenylacrylamide's physical properties could be tailored for specific applications by modifying its molecular structure.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Research in medicinal chemistry has explored compounds with structural similarities to N-(3-methoxyphenyl)-2,3-diphenylacrylamide for various therapeutic applications. For instance, studies on the synthesis of substituted diphenylamines, related to N-(3-methoxyphenyl)-2,3-diphenylacrylamide, have been conducted for their potential use in developing novel therapeutic agents. These compounds have been evaluated for their activity against specific receptors or as inhibitors for certain biological processes, indicating the relevance of N-(3-methoxyphenyl)-2,3-diphenylacrylamide derivatives in the search for new drugs (Martínez & Newcomb, 2006).

Material Science

In material science, derivatives of N-(3-methoxyphenyl)-2,3-diphenylacrylamide have been utilized in the development of polymers and other materials with specific optical and electrochromic properties. Research into triphenylamine-based derivatives, for example, has explored their applications in optoelectronic devices due to their desirable fluorescence and electrochromic behaviors (Wu, Lin, & Liou, 2019). Such studies underscore the potential of N-(3-methoxyphenyl)-2,3-diphenylacrylamide and its analogs in the design and synthesis of materials for technological applications.

Environmental Science

Compounds structurally related to N-(3-methoxyphenyl)-2,3-diphenylacrylamide have been investigated for their environmental presence and impact. For instance, methoxylated polybrominated diphenyl ethers (MeO-PBDEs), which share structural features with N-(3-methoxyphenyl)-2,3-diphenylacrylamide, have been studied for their bioaccumulation in aquatic animals and potential natural production. This research contributes to understanding the environmental fate and ecological effects of halogenated organic compounds (Teuten, Xu, & Reddy, 2005).

properties

IUPAC Name |

(E)-N-(3-methoxyphenyl)-2,3-diphenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c1-25-20-14-8-13-19(16-20)23-22(24)21(18-11-6-3-7-12-18)15-17-9-4-2-5-10-17/h2-16H,1H3,(H,23,24)/b21-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOCPKYAVSWJCE-RCCKNPSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methoxyphenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5597773.png)

![(3R*,4R*)-3,4-dimethyl-1-[3-(4-morpholinyl)benzoyl]-3-pyrrolidinol](/img/structure/B5597796.png)

![N-{[5-(4-ethoxybenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}cyclobutanecarboxamide](/img/structure/B5597797.png)

![2-methoxy-N-{2-[(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]phenyl}acetamide](/img/structure/B5597804.png)

![2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5597827.png)

![3,5-difluoro-2-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5597832.png)

![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-4-phenylpyridine](/img/structure/B5597861.png)

![3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5597866.png)